2-Bromo-1-(oxolan-3-yl)ethan-1-one
Overview
Description
2-Bromo-1-(oxolan-3-yl)ethan-1-one is an organic compound with the molecular formula C6H9BrO2 . It has an average mass of 193.038 Da and a monoisotopic mass of 191.978592 Da . This compound is also known by its IUPAC name, 2-Bromo-1-(tetrahydro-3-furanyl)ethanone .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom attached to the second carbon of an ethanone group. This ethanone group is further connected to an oxolan-3-yl group . The exact spatial configuration of these groups would depend on the specific synthesis process and the chirality of the starting materials.Physical and Chemical Properties Analysis
This compound has a molecular weight of 193.038 Da . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., were not available in the web search results.Scientific Research Applications
Environmental Presence and Implications
2-Bromo-1-(oxolan-3-yl)ethan-1-one is part of a broader group of novel brominated flame retardants (NBFRs) which have been increasingly applied and subsequently detected in indoor air, dust, and consumer goods. A critical review by Zuiderveen, Slootweg, and de Boer (2020) highlights the need for comprehensive research on NBFRs' occurrence, environmental fate, and toxicity due to their rising application. Significant knowledge gaps exist for many NBFRs, underscoring the importance of optimized analytical methods and further research on indoor environments and potential leaching sources. High concentrations of related brominated compounds, indicative of environmental persistence and potential health risks, were often reported, signaling a concern for human exposure and environmental impact (Zuiderveen, Slootweg, & de Boer, 2020).
Application in Synthetic Chemistry
The application of this compound in synthetic chemistry, particularly in producing oxazoline-containing ligands, is significant due to the versatility of these ligands in asymmetric catalysis. Hargaden and Guiry (2009) review the use of chiral oxazoline-based ligands, derived from amino alcohols including compounds structurally similar to this compound, in metal-catalyzed asymmetric synthesis. These ligands are crucial for a wide range of transformations, demonstrating the compound's relevance in developing new, efficient synthetic pathways (Hargaden & Guiry, 2009).
Properties
IUPAC Name |
2-bromo-1-(oxolan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYWQQAFNRKSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101023-98-6 | |
Record name | 2-bromo-1-(oxolan-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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